N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a combination of furan, piperidine, and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and piperidine intermediates, followed by their coupling with the chromene derivative under specific reaction conditions.
Preparation of 5-methylfuran-2-yl intermediate: This can be synthesized from 5-methylfurfural through a series of reactions including oxidation and reduction.
Synthesis of 4-methylpiperidine: This intermediate can be prepared via the hydrogenation of 4-methylpyridine.
Coupling Reaction: The final step involves the coupling of the furan and piperidine intermediates with the chromene derivative under conditions such as reflux in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The chromene moiety can be reduced to dihydrochromene using reducing agents like sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halides such as bromine or chlorine can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrochromene and related compounds.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of furan, piperidine, and chromene moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H26N2O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H26N2O4/c1-15-9-11-25(12-10-15)18(21-8-7-16(2)28-21)14-24-23(27)22-13-19(26)17-5-3-4-6-20(17)29-22/h3-8,13,15,18H,9-12,14H2,1-2H3,(H,24,27) |
InChI Key |
UTROGADUOXTMBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=C(O4)C |
Origin of Product |
United States |
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